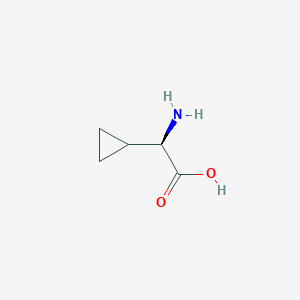

D-Cyclopropylglycine

Description

BenchChem offers high-quality D-Cyclopropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Cyclopropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364086 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-01-4 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Amino cyclopropyl acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Cyclopropylglycine: Structure, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart superior pharmacological properties to drug candidates is perpetual. Among the non-natural amino acids, D-Cyclopropylglycine (D-Cpg) has emerged as a particularly valuable building block. Its compact, rigid cyclopropyl moiety offers a unique combination of conformational constraint and metabolic stability, making it a powerful tool for fine-tuning the selectivity, potency, and pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of D-Cyclopropylglycine, from its fundamental chemical properties and synthesis to its nuanced role in modulating critical biological targets and its application in the development of next-generation therapeutics.

Part 1: Core Molecular Profile of D-Cyclopropylglycine

D-Cyclopropylglycine is a chiral, non-proteinogenic amino acid characterized by a cyclopropane ring attached to the α-carbon. This structural feature is central to its utility in drug design.

Chemical Structure and Stereochemistry

The systematic IUPAC name for D-Cyclopropylglycine is (2R)-2-amino-2-cyclopropylacetic acid.[3][4] The "(R)" designation specifies the absolute stereochemistry at the α-carbon, which is a critical determinant of its biological activity and interaction with chiral macromolecules like receptors and enzymes.

Caption: Chemical structure of D-Cyclopropylglycine ((2R)-2-amino-2-cyclopropylacetic acid).

Physicochemical Properties

A precise understanding of the physicochemical properties of D-Cyclopropylglycine is essential for its effective use in synthesis, formulation, and analytical testing.

| Property | Value | Source(s) |

| CAS Number | 49607-01-4 | [3][5][6][7] |

| IUPAC Name | (2R)-2-amino-2-cyclopropylacetic acid | [3][4] |

| Molecular Formula | C₅H₉NO₂ | [3][5][6][7] |

| Molecular Weight | 115.13 g/mol | [5][6][7] |

| Appearance | White to off-white solid powder | [5] |

| Melting Point | 328 to 333 °C | [3] |

| Purity | Typically ≥95% - 98% | [3][5][6] |

| Storage | Store at 0-8°C or room temperature | [5][6] |

Part 2: Synthesis and Characterization

The synthesis of enantiomerically pure D-Cyclopropylglycine is a non-trivial challenge that requires sophisticated asymmetric methodologies to install the desired stereocenter.

Enantioselective Synthetic Strategies

Obtaining the D-enantiomer is critical, as stereochemistry dictates biological function. While numerous methods exist for creating cyclopropane rings, achieving high enantiomeric excess is paramount. Key strategies include:

-

Asymmetric Cyclopropanation: Transition-metal catalyzed decomposition of diazo compounds in the presence of a chiral ligand and an appropriate olefin is a common approach.[8][9] Rhodium-based catalysts are frequently employed for this transformation.[9]

-

Michael-Initiated Ring Closure (MIRC): This powerful C-C bond-forming strategy can be rendered enantioselective through the use of chiral phase-transfer catalysts or chiral auxiliaries to construct the cyclopropane ring with high stereocontrol.[8][10]

-

Enzymatic Reactions: Biocatalysis offers a highly selective route. For instance, reductive amination of a cyclopropyl keto-acid using a stereoselective enzyme like leucine dehydrogenase can produce the desired amino acid with excellent purity.[10]

Caption: Conceptual workflow for the enantioselective synthesis of D-Cyclopropylglycine.

Analytical Characterization

Confirmation of structure and purity is achieved through standard analytical techniques. Purity is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, while enantiomeric excess is confirmed using chiral High-Performance Liquid Chromatography (HPLC).[5]

Part 3: Biological Activity and Mechanism of Action

D-Cyclopropylglycine's primary influence in neuroscience and pharmacology stems from its use as a rigid scaffold in molecules targeting glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[5][11]

The NMDA Receptor: A Key Target

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[12][13] Its activation is unique, requiring the simultaneous binding of two co-agonists: glutamate at the GluN2 subunit and glycine or D-serine at the GluN1 subunit.[13][14][15] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases.[5][11][16]

D-Cyclopropylglycine: A Modulator Scaffold

While some sources describe D-Cyclopropylglycine itself as a selective NMDA receptor antagonist, its predominant and more well-documented role is as a conformationally constrained building block for designing more complex and highly specific receptor modulators.[1][2][5] The cyclopropyl group locks the side chain's orientation, which can dramatically enhance binding affinity and selectivity for a specific receptor subtype.

For example, derivatives such as D-3,4-cyclopropylglutamates (D-CGA) have been synthesized and shown to be potent agonists at the NMDA receptor.[17] This demonstrates that the D-Cpg core can be elaborated to produce compounds with varied pharmacological effects, from agonism to antagonism, depending on the other functional groups present.

Caption: Schematic of the NMDA receptor showing co-agonist binding sites targeted by D-Cpg derivatives.

Part 4: Applications in Drug Discovery

The true power of D-Cyclopropylglycine lies in its application as a strategic design element in medicinal chemistry.

Rationale for Incorporation

Researchers incorporate the D-Cpg moiety into lead compounds for several key reasons:

-

Enhanced Metabolic Stability: The cyclopropyl group is resistant to enzymatic degradation, which can extend the in-vivo half-life of peptide-based drugs.[18]

-

Conformational Rigidity: By restricting bond rotation, the ring helps to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity and selectivity for the target.[1]

-

Improved Pharmacokinetics: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross biological membranes, improving bioavailability.[5]

-

Novel Structure-Activity Relationships (SAR): As a non-natural amino acid, it allows chemists to explore novel chemical space and develop intellectual property around new classes of compounds.[2]

Therapeutic Areas of Interest

-

Neuroscience: Development of selective agonists, antagonists, or allosteric modulators for glutamate receptors to treat conditions like epilepsy, chronic pain, and schizophrenia.[2][5][11]

-

Peptide Therapeutics: Used to create peptidomimetics with improved stability and oral bioavailability for a wide range of diseases.[2][18]

-

Oncology: Design of novel inhibitors that can benefit from the rigid scaffold to achieve high selectivity for cancer-related targets.[1]

Part 5: Representative Experimental Protocol

To assess the functional activity of a novel compound derived from D-Cyclopropylglycine at NMDA receptors, a two-electrode voltage-clamp (TEVC) electrophysiology assay is a gold-standard method.[19]

Protocol: TEVC Analysis of NMDA Receptor Modulation

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator at a specific NMDA receptor subtype (e.g., GluN1/GluN2A) expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a mature female Xenopus laevis frog.

-

Treat with collagenase to defolliculate (remove surrounding cells).

-

Isolate and maintain healthy, stage V-VI oocytes in a buffered solution.

-

-

cRNA Injection:

-

Prepare complementary RNA (cRNA) for the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A).

-

Microinject a precise amount of the cRNA mixture (e.g., 50 nL) into the cytoplasm of each oocyte.

-

-

Receptor Expression:

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for the translation and surface expression of functional NMDA receptor channels.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply the co-agonists (glutamate and glycine) to elicit a baseline inward current through the NMDA receptors.

-

To test for agonist activity, apply the D-Cpg test compound in the absence of glutamate and glycine.

-

To test for antagonist activity, co-apply the test compound with the co-agonists and measure the reduction in the baseline current.

-

Perform dose-response experiments by applying a range of concentrations of the test compound.

-

-

Data Analysis:

-

Measure the peak current amplitude for each application.

-

For agonists, plot the current response against concentration and fit the data to the Hill equation to determine EC₅₀ (potency) and Iₘₐₓ (efficacy).

-

For antagonists, calculate the percent inhibition at each concentration and determine the IC₅₀.

-

Self-Validation: The protocol's integrity is maintained by including positive controls (known NMDA agonists/antagonists) and negative controls (uninjected oocytes, which should show no response) in every experiment. This ensures that observed effects are specific to the expressed receptors and the test compound.

Conclusion

D-Cyclopropylglycine is far more than a simple amino acid derivative; it is a sophisticated molecular tool that provides medicinal chemists with a reliable method for instilling drug-like properties into novel therapeutic candidates. Its rigid structure offers a predictable way to constrain molecular conformation, leading to gains in target selectivity, metabolic stability, and overall potency. As research into complex neurological disorders and targeted peptide therapeutics continues to advance, the strategic application of unique building blocks like D-Cyclopropylglycine will undoubtedly play a pivotal role in the discovery of breakthrough medicines.

References

-

D-Cyclopropylglycine - Chem-Impex. (URL: [Link])

-

D-Cyclopropylglycine, min 98%, 100 mg - CP Lab Safety. (URL: [Link])

-

Medicinal Chemistry Insights: Leveraging D-Cyclopropylglycine for Novel Drug Design. (URL: [Link])

-

D-Cyclopropylglycine: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. (URL: [Link])

-

Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. (URL: [Link])

-

Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists. (URL: [Link])

-

(R)-Amino cyclopropyl acetic acid | C5H9NO2 | CID 1520863 - PubChem - NIH. (URL: [Link])

-

Novel enantioselective synthesis of (2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine (DCG-IV) | Request PDF - ResearchGate. (URL: [Link])

-

L-Cyclopropylglycine - Chem-Impex. (URL: [Link])

-

Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PubMed Central. (URL: [Link])

-

Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. (URL: [Link])

-

A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines - Organic Chemistry Portal. (URL: [Link])

-

Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - NIH. (URL: [Link])

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC. (URL: [Link])

-

Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (URL: [Link])

-

(2S,3S,4S) alpha-(carboxycyclopropyl)glycine is a novel agonist of metabotropic glutamate receptors - PubMed. (URL: [Link])

-

Some examples of active compounds containing (S)-cyclopropylglycine. - ResearchGate. (URL: [Link])

-

Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - MDPI. (URL: [Link])

-

What are Glutamates agonists and how do they work? (URL: [Link])

-

Part 3: Structure and Function of the NMDA Receptor - YouTube. (URL: [Link])

-

Glycine agonism in ionotropic glutamate receptors - PubMed. (URL: [Link])

-

What are NMDA receptor agonists and how do they work? - Patsnap Synapse. (URL: [Link])

-

Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (R)-Amino cyclopropyl acetic acid | C5H9NO2 | CID 1520863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Glutamates agonists and how do they work? [synapse.patsnap.com]

- 13. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 14. Glycine agonism in ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMDA Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]

- 16. youtube.com [youtube.com]

- 17. Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Constrained Amino Acid

An In-Depth Technical Guide to D-Cyclopropylglycine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide-based therapeutics, the deliberate introduction of non-natural amino acids is a cornerstone of rational drug design. Among these, D-Cyclopropylglycine (D-Cpg) has emerged as a particularly valuable building block. Its defining feature—a cyclopropyl ring appended to the alpha-carbon—imparts a unique combination of conformational rigidity and metabolic stability that chemists leverage to refine the pharmacological profiles of lead compounds.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth look at the core physicochemical properties, analytical validation, and practical applications of D-Cyclopropylglycine for professionals in drug discovery and development.

Core Physicochemical Properties of D-Cyclopropylglycine

Precise identification and characterization are the foundation of reproducible science. The fundamental properties of D-Cyclopropylglycine are summarized below.

| Property | Data | Source(s) |

| CAS Number | 49607-01-4 | [3][4][5][6] |

| Molecular Weight | 115.13 g/mol | [3][5][6][7] |

| Molecular Formula | C₅H₉NO₂ | [3][4][5][6] |

| IUPAC Name | (2R)-2-amino-2-cyclopropylacetic acid | [4][7] |

| Common Synonyms | H-D-Cpg-OH, (R)-Amino-cyclopropyl-acetic acid | [3][7] |

| Appearance | White to off-white solid powder | [1][3] |

| Typical Purity | ≥95% - 98% | [3][4][6] |

The Role of D-Cyclopropylglycine in Advanced Drug Design

The incorporation of D-Cpg into a peptide or small molecule is not merely a substitution but a strategic decision aimed at enhancing molecular performance. The cyclopropyl moiety is more than a simple lipophilic spacer; its rigid, three-membered ring structure exerts significant conformational constraints on the molecular backbone.

-

Enhancing Metabolic Stability: A primary challenge in peptide therapeutics is their rapid degradation by endogenous proteases. The sterically hindered nature of the cyclopropyl side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby extending the in-vivo half-life of the therapeutic.[8]

-

Optimizing Receptor Binding and Selectivity: By locking a portion of the molecule into a more defined conformation, D-Cpg can improve the binding affinity and selectivity for a specific biological target. This is a critical aspect of Structure-Activity Relationship (SAR) studies, allowing for the fine-tuning of a drug's potency while minimizing off-target effects.[1][2]

-

Neuroscience Applications: D-Cyclopropylglycine is also recognized as a selective N-methyl-D-aspartate (NMDA) receptor antagonist.[3] This intrinsic activity makes it a valuable tool for researchers investigating excitatory neurotransmission and developing potential therapeutics for neurological disorders.[1][3]

Experimental Protocols: Ensuring Identity and Application

Trust in a chemical reagent is built upon a foundation of rigorous, self-validating analytical verification. The following protocols outline the necessary steps to confirm the quality of D-Cyclopropylglycine and its successful incorporation into a peptide backbone.

Protocol 1: Comprehensive Quality Control of Incoming D-Cyclopropylglycine

This workflow describes an orthogonal approach to verify the identity, purity, and structural integrity of a D-Cpg sample.

1. Visual and Physical Inspection:

- Confirm the material is a white to off-white solid, free of discoloration or foreign particulates.[3]

2. Purity Assessment via High-Performance Liquid Chromatography (HPLC):

- Rationale: HPLC is the standard for quantifying the purity of non-volatile organic compounds.

- Method:

- Prepare a standard solution of D-Cpg at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a mild acidic buffer).

- Employ a reverse-phase C18 column.

- Use a mobile phase gradient, for example, starting with 95% Water (with 0.1% TFA) and 5% Acetonitrile (with 0.1% TFA), ramping to a higher concentration of acetonitrile over 15-20 minutes.

- Set UV detection at a low wavelength (e.g., 210-220 nm) to detect the carboxyl group.

- Calculate purity by integrating the area of the main peak relative to the total peak area. A purity of ≥97% is typically desired for synthesis applications.[1]

3. Molecular Weight Confirmation via Mass Spectrometry (MS):

- Rationale: MS provides an exact mass, confirming the molecular formula.

- Method:

- Infuse a diluted sample of the D-Cpg solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

- Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

- Verify the observed mass-to-charge ratio (m/z) matches the theoretical value for C₅H₉NO₂ + H⁺ (116.07).

4. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: NMR provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

- Method:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

- Acquire ¹H and ¹³C NMR spectra.

- Confirm the presence of characteristic signals for the cyclopropyl protons (typically in the upfield region) and the alpha-proton, alongside the absence of significant impurity signals. Purity can also be estimated via ¹H NMR with an internal standard.[3]

Protocol 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Cpg

This protocol outlines the key steps for including D-Cpg in a peptide sequence using standard Fmoc-based chemistry.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-D-Cyclopropylglycine-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Causality: The activating agent forms a highly reactive ester, which is then susceptible to nucleophilic attack by the free amine on the resin, forming a stable peptide bond.

-

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Once the synthesis is complete, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide using preparative HPLC.

-

Verification: Confirm the final product's identity and purity using analytical HPLC and Mass Spectrometry.

Visualizing Key Workflows and Structures

To better illustrate the concepts discussed, the following diagrams outline the molecular structure and associated analytical and synthetic workflows.

Caption: Core identifiers and a simplified structural representation of D-Cyclopropylglycine.

Caption: A self-validating analytical workflow for quality control of D-Cyclopropylglycine.

Caption: Key steps for incorporating D-Cyclopropylglycine using solid-phase peptide synthesis.

Conclusion

D-Cyclopropylglycine is a powerful and versatile tool in the arsenal of the research scientist and drug development professional. Its fundamental physicochemical properties, defined by CAS number 49607-01-4 and a molecular weight of 115.13 g/mol , are the starting point for its application.[3][5] By leveraging its unique cyclopropyl structure to impart conformational constraint and metabolic stability, researchers can rationally design and synthesize novel peptide and small molecule candidates with enhanced therapeutic potential. Adherence to rigorous analytical and synthetic protocols is paramount to ensuring the reliability and reproducibility of these innovative research endeavors.

References

-

D-Cyclopropylglycine: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. (URL: [Link])

-

D-Cyclopropylglycine, min 98%, 100 mg - CP Lab Safety. (URL: [Link])

-

Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. (URL: [Link])

-

(R)-Amino cyclopropyl acetic acid | C5H9NO2 | CID 1520863 - PubChem - NIH. (URL: [Link])

-

AC-110 (49607-01-4, MFCD06659109) - Parkway Scientific. (URL: [Link])

-

Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - NIH. (URL: [Link])

-

Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. (URL: [Link])

-

ANALYTICAL METHODS - ATSDR. (URL: [Link])

-

HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride - SIELC. (URL: [Link])

Sources

A Technical Guide to the Strategic Synthesis of (R)-2-Aminocyclopropanecarboxylic Acid: Precursor Analysis and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-aminocyclopropanecarboxylic acid is a non-proteinogenic, conformationally constrained amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone serves as a unique structural motif for designing peptidomimetics with enhanced metabolic stability and controlled secondary structures.[1][2] The synthesis of this compound in its enantiomerically pure (R)-form presents a considerable chemical challenge that has spurred the development of numerous innovative synthetic strategies. This technical guide provides an in-depth analysis of the primary precursors and methodologies for the asymmetric synthesis of (R)-2-aminocyclopropanecarboxylic acid. We will explore the causality behind experimental choices in catalytic asymmetric cyclopropanation, chiral auxiliary-mediated approaches, ring-closing strategies, and enzymatic resolutions, offering field-proven insights for researchers and developers in the pharmaceutical and chemical sciences.

Chapter 1: Asymmetric Cyclopropanation of Alkenes: The Carbene Transfer Approach

The most direct and atom-economical approach to constructing the cyclopropane ring is the formal addition of a carbene fragment to an alkene. The success of this strategy hinges on the generation of a suitable carbene or carbenoid precursor and the use of a chiral catalyst to control the stereochemical outcome.

1.1: Precursors for Chiral Carbene and Carbenoid Generation

The choice of carbene precursor is critical, balancing reactivity with safety and handling considerations. Modern methods have evolved from traditional, hazardous reagents to more stable and manageable alternatives that can be activated in situ.

Phenyliodonium ylides have emerged as superior alternatives to diazo compounds for cyclopropanation reactions.[3] They are generated in situ from stable solid precursors, mitigating the safety risks associated with explosive diazoalkanes.[4] A highly effective method involves the reaction of an alkene with a phenyliodonium ylide derived from methyl nitroacetate and iodosobenzene, catalyzed by a copper(I) complex bearing a chiral ligand.[3][5]

This approach offers exceptional levels of enantioselectivity (often up to 97.5% ee) and diastereoselectivity.[5] The resulting product, a 1-nitrocyclopropyl ester, is a versatile synthetic intermediate. The nitro group serves as a masked amine; its reduction, typically using Zn-HCl, uncovers the desired amino functionality, providing access to the cyclopropane amino acid.[6]

Experimental Protocol: Cu(I)-Catalyzed Asymmetric Cyclopropanation with a Phenyliodonium Ylide [3][5]

-

Catalyst Preparation: In a nitrogen-flushed glovebox, add the chiral ligand (e.g., a chiral bisoxazoline) (0.055 mmol) to a flame-dried Schlenk tube. Add Cu(OTf)₂ (0.05 mmol) and stir the mixture in a dry, coordinating solvent (e.g., toluene) for 1 hour.

-

Ylide Generation and Cyclopropanation: To a separate flame-dried Schlenk tube under nitrogen, add iodosobenzene (PhIO) (1.0 mmol), methyl nitroacetate (1.2 mmol), and the chosen alkene (2.0 mmol) in the reaction solvent (e.g., CH₂Cl₂).

-

Reaction Initiation: Cool the alkene/ylide precursor mixture to the desired temperature (e.g., 25 °C). Add the pre-formed chiral copper catalyst solution via cannula.

-

Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-nitrocyclopropyl ester.

-

Reduction: Dissolve the purified nitroester in a suitable solvent (e.g., ethanol/water). Add a reducing agent such as zinc powder in the presence of HCl and stir until the nitro group is fully reduced. Purify to obtain the target aminocyclopropane carboxylate.

Logical Workflow for Phenyliodonium Ylide Cyclopropanation

Caption: Workflow for synthesis via asymmetric cyclopropanation.

-

Diazo Compounds: Historically, diazoacetates have been the workhorse precursors for metal-catalyzed cyclopropanations.[7] Rhodium(II) and Copper(I) catalysts effectively decompose these reagents to form metal-carbenoid intermediates that react with alkenes.[8] While effective, the inherent instability and potential explosiveness of diazo compounds necessitate stringent safety precautions, making them less ideal for large-scale synthesis.[4]

-

gem-Dichloroalkanes: A modern, safer strategy utilizes gem-dichloroalkanes as carbene precursors.[4][9] This process, often catalyzed by cobalt complexes, is proposed to proceed through the formation of a cationic carbenoid species. This method is notable for its compatibility with a wide range of alkenes and its ability to transfer non-stabilized carbenes, which is a significant challenge for other methods.[4]

Chapter 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This classic strategy in asymmetric synthesis involves covalently attaching a chiral molecule—the auxiliary—to an achiral precursor.[10] The auxiliary's steric and electronic properties then direct the stereochemical course of subsequent reactions, after which it is cleaved and can often be recovered.

2.1: Diketopiperazine Scaffolds as Chiral Templates

A powerful and reliable method employs diketopiperazines (DKPs) derived from readily available chiral amino acids, such as L-valine. This approach offers a high degree of predictability and stereocontrol. The synthesis begins by creating a DKP scaffold, introducing an exocyclic methylene group, and then performing a diastereoselective cyclopropanation.[2][11]

The diastereofacial selectivity of the cyclopropanation step is exceptionally high (>98% d.e.), controlled by the bulky side chain of the amino acid (e.g., the isopropyl group of valine) on the DKP template, which shields one face of the double bond.[2] Subsequent deprotection and hydrolysis of the resulting diketopiperazinespirocyclopropane yields the desired enantiomerically pure aminocyclopropane carboxylic acid.[11]

Synthetic Pathway via Diketopiperazine Template

Caption: Chiral auxiliary approach using a diketopiperazine scaffold.

Chapter 3: Ring-Closing Strategies: MIRC and Related Cyclizations

Instead of building the three-membered ring onto an existing double bond, ring-closing strategies construct it through intramolecular bond formation.

3.1: Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful method for forming cyclopropanes, particularly under organocatalytic enantioselective conditions.[12] The process involves two key steps:

-

A nucleophile performs a conjugate (Michael) addition to an α,β-unsaturated system.

-

The resulting enolate undergoes an intramolecular nucleophilic substitution, closing the ring and expelling a leaving group.

The precursors are a Michael acceptor (e.g., an α,β-unsaturated aldehyde) and a Michael donor that also contains a leaving group (e.g., an α-halocarbonyl compound).[12] Chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids, activate the substrates and create a chiral environment, ensuring high enantioselectivity in the final cyclopropane product.[12]

Chapter 4: Biocatalysis and Kinetic Resolution

When direct asymmetric synthesis is challenging or for industrial-scale applications, enzymatic kinetic resolution offers a highly efficient path to enantiomerically pure products. This strategy relies on the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

4.1: Lipase-Catalyzed Enantioselective Hydrolysis

A common approach involves the synthesis of a racemic mixture of an ester derivative of 2-aminocyclopropanecarboxylic acid. This mixture is then subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB).[13] The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid at a much faster rate than the other.

This leaves the unreacted (R)-ester enantiomerically enriched. The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated by standard chemical techniques (e.g., acid-base extraction). This method is prized for its operational simplicity, mild reaction conditions, and often near-perfect enantioselectivities (E > 200).[13][14]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [13]

-

Substrate Preparation: Synthesize the racemic ethyl or methyl ester of 2-aminocyclopropanecarboxylic acid using standard methods.

-

Enzymatic Reaction: Suspend the racemic ester (1.0 mmol) in a phosphate buffer solution (pH 7.2). Add the immobilized lipase (e.g., Novozym 435) to the suspension.

-

Monitoring: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the conversion percentage.

-

Termination and Separation: When the conversion reaches approximately 50% (ideally resulting in >99% ee for the unreacted ester), terminate the reaction by filtering off the immobilized enzyme.

-

Workup: Acidify the aqueous solution and extract the hydrolyzed acid with an organic solvent. Basify the aqueous layer and extract with an organic solvent to recover the unreacted ester.

-

Purification: The recovered (R)-ester can then be hydrolyzed under standard basic or acidic conditions to yield the final (R)-2-aminocyclopropanecarboxylic acid.

Chapter 5: Comparative Analysis of Precursor Strategies

The optimal choice of precursor and synthetic strategy depends on factors such as scale, cost, required enantiopurity, and available equipment.

| Strategy | Primary Precursors | Key Reagents / Catalysts | Typical % ee | Advantages | Disadvantages |

| Asymmetric Cyclopropanation | Alkene, Phenyliodonium Ylide Precursor (Methyl Nitroacetate) | Chiral Cu(I) or Rh(II) complexes | 90-98%[3][5] | High enantioselectivity, atom economical, versatile intermediates. | Catalyst cost, potential for metal contamination. |

| Chiral Auxiliary | Chiral Amino Acid (e.g., Valine), Ylide | Diketopiperazine template, strong bases. | >98% d.e.[2] | Highly predictable, excellent stereocontrol, robust and reliable. | Stoichiometric use of chiral material, multiple synthetic steps. |

| MIRC | α,β-Unsaturated Aldehyde, α-Halo Ester | Chiral Organocatalysts (e.g., Prolinol) | 84-96%[12] | Metal-free, mild conditions, operational simplicity. | Substrate scope can be limited, catalyst loading may be high. |

| Enzymatic Resolution | Racemic Ester of ACC | Lipases (e.g., CALB) | >99% | Exceptionally high selectivity, green and mild conditions, scalable. | Theoretical max yield of 50%, requires synthesis of racemic precursor. |

Conclusion

The synthesis of enantiomerically pure (R)-2-aminocyclopropanecarboxylic acid is a well-studied field that offers a diverse toolbox of strategies for the modern synthetic chemist. Precursors based on alkenes for catalytic asymmetric cyclopropanation, particularly using in situ generated phenyliodonium ylides, represent the state-of-the-art in terms of efficiency and selectivity. Chiral auxiliary methods, while less atom-economical, remain a benchmark for reliability and high diastereocontrol. For large-scale production, enzymatic resolution provides an unparalleled level of enantiopurity under environmentally benign conditions. The selection of a specific precursor and methodology should be guided by a thorough analysis of project goals, balancing the need for speed, cost-effectiveness, scalability, and ultimate stereochemical purity.

References

-

Moreau, B., & Charette, A. B. (2005). Expedient Synthesis of Cyclopropane Alpha-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived From Methyl Nitroacetate. Journal of the American Chemical Society, 127(51), 18014–18015. [Link]

-

Powers, T. S., & Uyeda, C. (2017). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Note: While the specific 2017 publication wasn't in the results, a 2023 paper with a similar title and author highlights the use of gem-dichloroalkanes. For the purpose of this guide, the general principle is cited. A representative paper is: Ge, S. et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

-

Jang, Y., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Organic & Inorganic Au. [Link]

-

Stammer, C. H. (1990). Cyclopropane amino acids (2,3- and 3,4-methanoamino acids). Tetrahedron, 46(7), 2231–2254. (Referenced within[1])

-

Padwa, A., et al. (2004). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry. [Link]

-

Davies, S. G., & Ichihara, O. (1991). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications. [Link]

-

Journal of the American Chemical Society. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Martin, S. F., et al. (1992). 1,2,3-Trisubstituted Cyclopropanes as Conformationally Restricted Peptide Isosteres: Application to the Design and Synthesis of Novel Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Moreau, B., & Charette, A. B. (2005). Expedient Synthesis of Cyclopropane Alpha-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived From Methyl Nitroacetate. PubMed. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]

-

Gontcharov, A. V., & Charette, A. B. (2001). Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles. Organic Letters. [Link]

- Not directly cited, but relevant to the field.

-

ResearchGate. (2022). Sustainable Chemoenzymatic Synthesis of Active Pharmaceutical Ingredients (APIs). [Link]

-

Buñuel, E., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. PubMed. [Link]

-

Buñuel, E., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2021). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. [Link]

-

de Kimpe, N., Sulmon, P., & Brunet, P. (1990). Synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from .alpha.-chloro ketimines. Journal of Organic Chemistry. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Strategic Incorporation of D-Cyclopropylglycine in Peptidomimetics: A Technical Guide to Enhancing Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained, non-proteinogenic amino acid D-cyclopropylglycine (D-Cpg) has emerged as a powerful tool in medicinal chemistry for the rational design of peptidomimetics with enhanced therapeutic potential. Its unique cyclopropyl moiety introduces conformational rigidity, metabolic stability, and novel structure-activity relationships that are often unattainable with natural amino acids. This in-depth technical guide provides a comprehensive overview of the biological activities conferred by the incorporation of D-Cpg into peptide scaffolds. We will explore the synthetic strategies for incorporating this residue, delve into its profound effects on peptide conformation and receptor interactions, and present detailed protocols for the evaluation of its biological impact. A particular focus will be placed on its application in the development of potent and selective modulators of G-protein coupled receptors (GPCRs) and enzyme inhibitors, providing researchers with the foundational knowledge to leverage D-Cpg in their drug discovery programs.

Introduction: The Rationale for D-Cyclopropylglycine in Peptide Design

Peptides are exquisite signaling molecules, offering high specificity and potency in their interactions with biological targets. However, their therapeutic application is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced affinity and off-target effects.[1] The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that mimic the structure and function of natural peptides while offering improved pharmacological properties.[2]

D-cyclopropylglycine, with its rigid cyclopropyl side chain, is a particularly attractive building block in this endeavor.[3] Its incorporation into a peptide backbone can:

-

Confer Proteolytic Resistance: The steric hindrance provided by the cyclopropyl group and the use of a D-amino acid can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[4]

-

Induce Conformational Constraint: The cyclopropyl moiety restricts the rotational freedom of the peptide backbone, stabilizing specific secondary structures such as β-turns.[5][6] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target.

-

Modulate Receptor Selectivity: The unique stereoelectronic properties of the cyclopropyl group can fine-tune interactions with the target receptor, potentially leading to improved selectivity over related receptor subtypes.[4]

This guide will provide a detailed exploration of these principles, supported by experimental evidence and practical protocols.

Synthesis of D-Cyclopropylglycine Containing Peptides

The incorporation of D-cyclopropylglycine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[3][7]

Diagram of the SPPS Workflow for D-Cpg Incorporation

Caption: General workflow for solid-phase peptide synthesis (SPPS) of a D-Cyclopropylglycine containing peptide.

Detailed Experimental Protocol: Manual Fmoc SPPS

This protocol outlines the manual synthesis of a generic peptide containing a D-Cpg residue on a 0.1 mmol scale using Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.4-0.6 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-D-Cyclopropylglycine-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine, peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place 167-250 mg of Rink Amide resin in the synthesis vessel.

-

Add 5 mL of DMF and shake for 30 minutes to swell the resin.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes and drain.

-

Repeat with a fresh 5 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (including D-Cpg):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-D-Cpg-OH) and 3.95 equivalents of HBTU in 2 mL of DMF.

-

Add 8 equivalents of DIPEA and vortex for 1 minute to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Self-validation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Biological Activities and Case Studies

The incorporation of D-cyclopropylglycine can profoundly influence the biological activity of peptides. This is often a result of the conformational constraints it imposes, leading to a more favorable presentation of the pharmacophoric residues to the biological target.

Case Study: Modulation of Melanocortin Receptors (GPCRs)

The melanocortin receptors (MCRs) are a family of GPCRs involved in a variety of physiological processes, including pigmentation, energy homeostasis, and inflammation.[8][9] The endogenous agonists for these receptors, such as α-melanocyte-stimulating hormone (α-MSH), contain the core pharmacophore sequence His-Phe-Arg-Trp.[8] Structure-activity relationship (SAR) studies have shown that modifications to this sequence, including the introduction of D-amino acids and conformational constraints, can lead to potent and selective MCR modulators.[2][10]

While direct quantitative data for D-Cpg in published melanocortin ligands is sparse, the principles derived from related modifications are highly relevant. For instance, the substitution of L-Phe with D-Phe in the core pharmacophore is a common strategy to enhance potency and stability. The rigidifying effect of D-Cpg can be conceptualized as a further step in pre-organizing the peptide into a receptor-bound conformation, potentially increasing affinity and efficacy.

Signaling Pathway of Melanocortin 4 Receptor (MC4R):

Activation of MC4R by an agonist peptide leads to the coupling of the Gαs subunit of the heterotrimeric G-protein. This stimulates adenylyl cyclase (AC) to produce the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][4] PKA then phosphorylates downstream targets, such as the cAMP response element-binding protein (CREB), leading to changes in gene transcription and ultimately a physiological response, such as reduced food intake.[3]

Caption: Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R) upon agonist binding.

D-Cyclopropylglycine in Enzyme Inhibitors

The conformational rigidity imparted by D-Cpg is also highly advantageous in the design of enzyme inhibitors. By locking the peptide into a conformation that mimics the transition state of the enzymatic reaction or that fits snugly into the active site, a significant increase in inhibitory potency can be achieved.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases such as cancer and arthritis, making them attractive therapeutic targets.[11] Peptidomimetic inhibitors of MMPs often incorporate non-natural amino acids to enhance their potency and selectivity.[12] The incorporation of cyclopropane-derived peptidomimetics has been explored to probe the topology of the S1' and S2' binding pockets of MMPs.[12] While these studies did not specifically use D-Cpg, they highlight the utility of the cyclopropyl moiety in creating conformationally constrained inhibitors.

Quantitative Data on Related MMP Inhibitors:

| Compound | Target MMP | IC50 (nM) | Reference |

| Doxycycline | Broad-spectrum | 2,000-50,000 | [11] |

| Minocycline | Broad-spectrum | 100,000-300,000 | [11] |

| (R)-ND-336 | MMP-2, MMP-9, MT1-MMP | < 100 | [11] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro GPCR Activity Assay (cAMP Measurement)

This protocol describes a method for determining the agonist activity of a D-Cpg containing peptide at a Gαs-coupled receptor, such as MC4R, by measuring intracellular cAMP levels using a competitive immunoassay.

Materials:

-

HEK293 cells stably expressing the target GPCR (e.g., MC4R)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Forskolin (for Gαi-coupled receptor assays)

-

D-Cpg containing peptide and control agonist (e.g., α-MSH)

-

cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)

-

384-well white opaque microplates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding:

-

Culture the HEK293 cells expressing the target GPCR according to standard protocols.

-

Harvest the cells and resuspend in fresh culture medium.

-

Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of the D-Cpg peptide and control agonist in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of the compounds in stimulation buffer to create a range of concentrations for the dose-response curve.

-

-

Cell Stimulation:

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add stimulation buffer containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.

-

Add the diluted compounds to the wells and incubate for a further 30-60 minutes at 37°C.

-

-

cAMP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of a D-Cpg containing peptide against a target enzyme, such as an MMP, using a fluorogenic substrate.

Materials:

-

Recombinant human enzyme (e.g., MMP-2)

-

Assay buffer (specific to the enzyme, e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5 for MMPs)

-

Fluorogenic enzyme substrate

-

D-Cpg containing peptide inhibitor and a known control inhibitor

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the D-Cpg peptide inhibitor and control inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitors in assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add:

-

Assay buffer

-

Diluted inhibitor or vehicle control

-

Enzyme solution (at a final concentration in the linear range of the assay)

-

-

Incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conformational Analysis: Unveiling the Structural Impact of D-Cpg

Understanding the three-dimensional structure of D-Cpg containing peptides is crucial for rationalizing their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used for this purpose.

NMR Spectroscopy

NMR studies in solution can provide detailed information about the peptide's conformation, including the presence of secondary structures like β-turns and the orientation of side chains.[13][14] Techniques such as 2D NOESY can be used to identify through-space proximities between protons, which can then be used as distance restraints in molecular modeling to generate a structural ensemble.[14] The observation of specific NOE patterns can be indicative of a particular turn type stabilized by the D-Cpg residue.

X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[15][16] This can reveal precise bond angles and distances, as well as intermolecular interactions within the crystal lattice. The structure of a D-Cpg containing peptide bound to its target protein can provide invaluable insights into the molecular basis of its biological activity.[16]

Conclusion and Future Perspectives

D-cyclopropylglycine is a valuable and versatile tool for the medicinal chemist. Its incorporation into peptide scaffolds offers a reliable strategy for enhancing metabolic stability, constraining conformation, and modulating biological activity. The synthetic and analytical protocols detailed in this guide provide a framework for the rational design and evaluation of novel D-Cpg containing peptidomimetics. As our understanding of the complex interplay between peptide conformation and biological function continues to grow, the strategic use of constrained amino acids like D-Cpg will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics. Future work should focus on systematically mapping the SAR of D-Cpg in a wider range of peptide families and biological targets to further unlock its therapeutic potential.

References

-

MC4R signaling pathways. In the Gαs/cAMP signaling pathway, MC4R... - ResearchGate. Available at: [Link]

-

Melanocortin 1 Receptor: Structure, Function, and Regulation - Frontiers. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]

- Barone, V., Fraternali, F., Cristinziano, P. L., Lelj, F., & Rosa, A. (1988). Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine. Biopolymers, 27(10), 1673–1685.

-

Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed. Available at: [Link]

-

Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. Available at: [Link]

-

A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. Available at: [Link]

-

Crystal Structures of Protein-Bound Cyclic Peptides - PubMed. Available at: [Link]

-

Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - NIH. Available at: [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. Available at: [Link]

-

The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - MDPI. Available at: [Link]

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - MDPI. Available at: [Link]

-

Design, Synthesis, and Evaluation of Matrix Metalloprotease Inhibitors Bearing Cyclopropane-Derived Peptidomimetics as P1' and P2' Replacements - PubMed. Available at: [Link]

-

The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC - PubMed Central. Available at: [Link]

-

Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed. Available at: [Link]

-

Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates - UQ eSpace - The University of Queensland. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Development of Novel Melanocortin Receptor Agonists Based on the Cyclic Peptide Framework of Sunflower Trypsin Inhibitor-1 - PMC - PubMed Central. Available at: [Link]

-

Structure-Activity Relationship Studies of a Macrocyclic AGRP-Mimetic Scaffold c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] Yield Potent and Selective Melanocortin-4 Receptor Antagonists and Melanocortin-5 Receptor Inverse Agonists That Increase Food Intake in Mice - PubMed. Available at: [Link]

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and evaluation of matrix metalloprotease inhibitors bearing cyclopropane-derived peptidomimetics as P1' and P2' replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic and biological studies on a cyclopolypeptide of plant origin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuronal Mechanism of Action of D-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

D-Cyclopropylglycine (D-CPG), a non-proteinogenic amino acid, has garnered significant interest within the neuroscience community for its modulatory effects on neuronal activity. This technical guide provides a comprehensive overview of the core mechanism of action of D-CPG in neurons, focusing on its interaction with the N-methyl-D-aspartate (NMDA) receptor. We delve into the biochemical and electrophysiological consequences of this interaction, offering detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of D-CPG and related compounds in neurological disorders.

Introduction: The Significance of D-Cyclopropylglycine in Neuroscience

D-Cyclopropylglycine is a synthetic amino acid analog characterized by a cyclopropyl moiety attached to the alpha-carbon. This unique structural feature confers specific pharmacological properties, making it a valuable tool for probing the function of excitatory neurotransmission in the central nervous system (CNS)[1][2]. Its primary molecular target within the intricate neuronal landscape is the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a host of neurological and psychiatric conditions, including epilepsy, neurodegenerative diseases, and mood disorders, thus positioning modulators like D-CPG as promising candidates for therapeutic intervention[2]. This guide will elucidate the nuanced mechanism by which D-CPG exerts its effects on neurons, providing a robust framework for future research and development.

Core Mechanism of Action: Modulation of the NMDA Receptor Glycine Co-agonist Site

The canonical activation of the NMDA receptor, a ligand-gated ion channel, requires the binding of both the primary neurotransmitter, glutamate, and a co-agonist, typically glycine or D-serine[3]. D-Cyclopropylglycine exerts its primary influence on neuronal function by acting as a modulator at this critical glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor[2][3].

The interaction of D-CPG with the glycine binding site can be characterized as that of a selective antagonist or a partial agonist . This dualistic nature is crucial to its pharmacological profile. As a competitive antagonist, it can prevent the binding of endogenous co-agonists, thereby reducing NMDA receptor activation. As a partial agonist, it can bind to the site and elicit a submaximal response compared to the full agonists, glycine or D-serine[3][4]. This partial agonism can be particularly advantageous therapeutically, as it may dampen excessive NMDA receptor activity without causing a complete blockade, which can lead to undesirable side effects.

Biochemical Characterization: Binding Affinity and Efficacy

Table 1: Hypothetical Quantitative Data for D-Cyclopropylglycine at the NMDA Receptor Glycine Site

| Parameter | Value | Method |

| Binding Affinity (Ki) | [Data Not Found] | Radioligand Binding Assay |

| Efficacy (vs. Glycine) | [Data Not Found] | Electrophysiology (Patch-Clamp) |

| GluN2 Subunit Selectivity | [Data Not Found] | Electrophysiology with recombinant receptors |

Note: The absence of specific publicly available data for D-CPG highlights a key area for future research.

Signaling Pathway Modulation

The binding of D-CPG to the glycine site directly influences the conformational state of the NMDA receptor, thereby modulating ion flux, primarily of Ca2+, into the neuron. This influx of calcium is a pivotal second messenger, initiating a cascade of downstream signaling events that are fundamental to synaptic plasticity.

Caption: D-CPG modulates the NMDA receptor at the glycine co-agonist site.

Electrophysiological Consequences in Neurons

The modulation of NMDA receptor activity by D-CPG translates into discernible changes in the electrophysiological properties of neurons. These effects can be precisely measured using techniques such as whole-cell patch-clamp electrophysiology.

Modulation of Synaptic Currents

By altering NMDA receptor channel opening, D-CPG can directly impact the NMDA component of excitatory postsynaptic currents (EPSCs). In its role as an antagonist, D-CPG would be expected to reduce the amplitude and duration of NMDA-mediated EPSCs. As a partial agonist, its effect would be dependent on the ambient concentration of endogenous co-agonists. In low glycine/D-serine environments, it might potentiate NMDA currents, while in high concentrations, it could act as a competitive antagonist.

Impact on Neuronal Excitability and Firing Rate

The net effect of D-CPG on neuronal excitability is a complex interplay of its partial agonist/antagonist profile and the baseline synaptic activity. By dampening excessive NMDA receptor-mediated depolarization, D-CPG can lead to a reduction in neuronal firing rates. This is particularly relevant in pathological states of neuronal hyperexcitability, such as epilepsy.

Table 2: Expected Electrophysiological Effects of D-Cyclopropylglycine

| Parameter | Expected Effect | Rationale |

| NMDA-mediated EPSC Amplitude | Decrease (Antagonist) or Submaximal Increase (Partial Agonist) | Modulation of NMDA receptor channel conductance. |

| Action Potential Firing Rate | Decrease | Reduction of excitatory drive. |

| Membrane Potential | Hyperpolarization or stabilization | Reduced depolarizing currents. |

Potential Off-Target Effects: Enzyme Inhibition

While the primary mechanism of action of D-CPG is centered on the NMDA receptor, it is crucial for drug development professionals to consider potential off-target effects. Some literature suggests that cyclopropylglycine derivatives may interact with enzymes such as renal acylase. However, specific inhibitory constants (IC50 or Ki) for D-CPG against these enzymes are not well-documented and represent an important area for further investigation to fully characterize its safety and selectivity profile.

Experimental Protocols

To facilitate further research into the mechanism of action of D-Cyclopropylglycine, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is designed to determine the binding affinity (Ki) of D-CPG for the glycine binding site on the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]-Glycine or other suitable radioligand for the glycine site

-

D-Cyclopropylglycine (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-glycine, the membrane preparation, and varying concentrations of unlabeled D-CPG.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the D-CPG concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for determining the binding affinity of D-CPG.

Protocol for Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol allows for the direct measurement of the effect of D-CPG on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

D-Cyclopropylglycine

-

NMDA and Glycine

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) and apply NMDA and glycine to evoke NMDA receptor-mediated currents.

-

Drug Application: Perfuse D-CPG into the bath at various concentrations and record the changes in the NMDA-evoked currents.

-

Data Analysis: Measure the amplitude, kinetics, and other parameters of the NMDA currents in the presence and absence of D-CPG to determine its effect (antagonism or partial agonism).

Caption: Workflow for electrophysiological characterization of D-CPG.

Conclusion and Future Directions

D-Cyclopropylglycine presents a fascinating case study in the modulation of neuronal function through targeted interaction with the NMDA receptor glycine site. Its characterization as a potential selective antagonist or partial agonist underscores its potential for therapeutic development in conditions marked by NMDA receptor dysregulation. However, this guide also highlights critical gaps in our understanding, particularly the lack of robust quantitative data on its binding affinity, efficacy, subtype selectivity, and off-target effects.

Future research should prioritize the systematic characterization of these parameters. Elucidating the precise nature of its partial agonism and its functional consequences at the single-cell and network levels will be paramount. Furthermore, investigating its in vivo efficacy and safety profile in relevant animal models of neurological disorders will be a crucial step towards translating the basic science of D-Cyclopropylglycine into tangible clinical applications. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary to embark on these exciting and important avenues of research.

References

-

Chem-Impex. D-Cyclopropylglycine. [Link]

-

Chem-Impex. D-Cyclopropylglycine. [Link]

-

Amsbio. D(+)-Cycloserine - NMDA, glycine site partial agonist. [Link]